An In-depth Technical Guide to the Physicochemical Properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide combines available data with information from closely related analogues to offer a robust profile. This document is intended to support research, synthesis, and drug development activities.
Chemical Identity and Structure
1-(trans-4-Butylcyclohexyl)-4-iodobenzene is an organic compound featuring a butylcyclohexyl group attached to an iodobenzene moiety. The trans configuration indicates the stereochemical relationship of the substituents on the cyclohexane ring.
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IUPAC Name: 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
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CAS Number: 114834-79-6[1]
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Molecular Formula: C₁₆H₂₃I[1]
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Molecular Weight: 342.26 g/mol [1]
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Canonical SMILES: CCCC[C@H]1CC--INVALID-LINK--CC1[1]
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Data for analogous compounds, 1-(trans-4-pentylcyclohexyl)-4-iodobenzene and 1-iodo-(trans-4-propylcyclohexyl)benzene, are included for comparison and estimation.
| Property | Value for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene | Analogous Data |
| Melting Point | Not experimentally determined. Estimated to be a white to off-white solid at room temperature. | 47 °C (for 1-(trans-4-pentylcyclohexyl)-4-iodobenzene)[2] |
| Boiling Point | Not experimentally determined. | ~349 °C (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |
| Density | Not experimentally determined. | 1.330 g/cm³ (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane.[2] | - |
| logP (calculated) | 7[1] | - |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[2] | - |
Spectral Data
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¹H NMR: The spectrum is expected to show characteristic signals for the butyl chain (triplet and multiplets in the 0.9-1.5 ppm region), the cyclohexane ring (broad multiplets in the 1.0-2.5 ppm region), and the aromatic protons of the iodobenzene ring (two doublets in the 6.8-7.8 ppm region).
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¹³C NMR: The spectrum would display signals for the aliphatic carbons of the butyl group and cyclohexane ring (typically in the 14-45 ppm range) and the aromatic carbons (in the 90-150 ppm range), with the carbon attached to the iodine atom being significantly shifted.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aliphatic and aromatic moieties, C=C stretching for the aromatic ring, and a characteristic C-I stretching frequency in the far-infrared region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 342, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one iodine atom would also be observed.
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene is not explicitly published. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Proposed Synthesis via Suzuki-Miyaura Coupling:
The synthesis would involve the coupling of a suitable boronic acid or ester derivative of trans-4-butylcyclohexane with 1,4-diiodobenzene.
Materials:
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trans-4-Butylcyclohexylboronic acid
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1,4-Diiodobenzene
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
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Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-butylcyclohexylboronic acid (1.0 equivalent), 1,4-diiodobenzene (1.2 equivalents), and the chosen base (2.0-3.0 equivalents).
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Solvent Addition: Add the solvent system to the flask.
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Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as liquid crystals and potentially as a building block in medicinal chemistry research.
Visualizations
Diagram of the Proposed Suzuki-Miyaura Coupling Workflow:
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
